![molecular formula C26H27N3O2 B173933 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] CAS No. 114747-48-7](/img/structure/B173933.png)

1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

説明

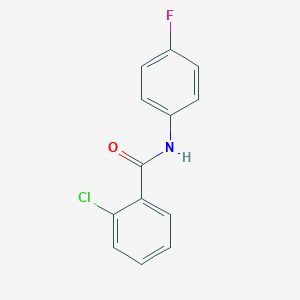

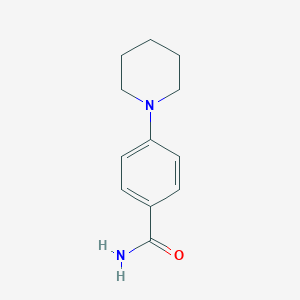

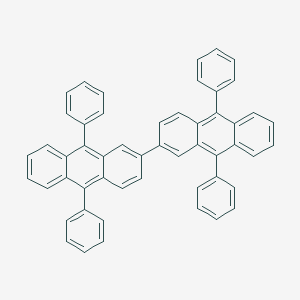

1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is an organic compound with the molecular formula C26H27N3O2 . It is also known as Photorome I . This compound is used as a spirooxazine dye in molecular electronics .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] core, which is substituted with a morpholino group and three methyl groups . The InChI code for this compound is 1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 .Chemical Reactions Analysis

This compound exhibits photochromic and piezochromic properties in the pure microcrystalline solid phase . It also exhibits acidichromism when kept in contact with an acid . Electrochromic properties of this compound have also been studied, which result from its ionization and the formation of intermediate products .Physical And Chemical Properties Analysis

This compound has a molecular weight of 413.52 . It is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 652.7±55.0 °C at 760 mmHg, and a flash point of 348.5±31.5 °C . It has a molar refractivity of 121.3±0.5 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用

Application in Photochromic and Electrochromic Materials

Specific Scientific Field

The compound is used in the field of Material Science , specifically in the development of photochromic and electrochromic materials .

Summary of the Application

Photochromic materials change their color when exposed to light. In the case of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine], it changes to blue when irradiated with UV light . Electrochromic materials change their color when subjected to an electric field .

Methods of Application or Experimental Procedures

The compound is used as a dye in these materials. When these materials are exposed to UV light or an electric field, the compound undergoes a chemical reaction that changes its structure, leading to a change in color .

Results or Outcomes

The use of this compound in photochromic and electrochromic materials has been successful. It has been shown to reliably change color under the appropriate conditions .

Application in Dosimetric Materials

Specific Scientific Field

The compound is used in the field of Radiation Physics , specifically in the development of dosimetric materials .

Summary of the Application

Dosimetric materials are used to measure the amount of absorbed radiation dose. The compound’s photochromic properties can be utilized to create a visual indication of radiation exposure .

Methods of Application or Experimental Procedures

The compound is incorporated into a material that changes color when exposed to radiation. The intensity of the color change can be used to estimate the amount of radiation the material has been exposed to .

Results or Outcomes

The use of this compound in dosimetric materials has shown promise, but more research is needed to fully understand and optimize its performance .

Application in Optical Data Storage

Specific Scientific Field

The compound is used in the field of Data Storage Technology , specifically in optical data storage .

Summary of the Application

Optical data storage devices use light to read and write data. The compound’s photo-responsive behavior can be utilized to store data in a way that can be read using light .

Methods of Application or Experimental Procedures

The compound is incorporated into a material that changes its optical properties when exposed to light of a specific wavelength. This change can be used to represent binary data .

Results or Outcomes

The use of this compound in optical data storage has shown potential, but more research is needed to fully realize its capabilities .

Application in Fluorescent Materials

Specific Scientific Field

The compound is used in the field of Material Science , specifically in the development of fluorescent materials .

Summary of the Application

Fluorescent materials emit light upon absorption of light. The compound’s photo-responsive behavior can be utilized to create a visual indication of light exposure .

Results or Outcomes

The use of this compound in fluorescent materials has shown potential, but more research is needed to fully realize its capabilities .

Application in Optical Recording Media

Specific Scientific Field

The compound is used in the field of Data Storage Technology , specifically in optical recording media .

Summary of the Application

Optical recording media use light to read and write data. The compound’s photo-responsive behavior can be utilized to store data in a way that can be read using light .

Results or Outcomes

The use of this compound in optical recording media has shown potential, but more research is needed to fully realize its capabilities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1',3',3'-trimethyl-6-morpholin-4-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGVMVBBKHCPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401115878 | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] | |

CAS RN |

114747-48-7 | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114747-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)